

A Comparative Guide to the Selectivity of GSK343 and Other EZH2 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **GSK343** with other prominent EZH2 inhibitors. The information is intended to assist researchers in selecting the most appropriate chemical probe for their studies of EZH2 biology and its role in disease. All data presented is supported by experimental evidence from peer-reviewed literature.

Introduction to EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27me1/2/3). This epigenetic modification is a hallmark of transcriptionally silent chromatin, and aberrant EZH2 activity has been implicated in the pathogenesis of numerous cancers. Consequently, small molecule inhibitors of EZH2 have emerged as valuable research tools and promising therapeutic agents. A key characteristic of a high-quality chemical probe is its selectivity for the intended target over other related proteins. This guide focuses on the selectivity of **GSK343** in comparison to other widely used EZH2 inhibitors.

Quantitative Selectivity Profile of EZH2 Inhibitors

The following table summarizes the in vitro potency (IC50 or Ki) of **GSK343** and other EZH2 inhibitors against EZH2 and its closest homolog, EZH1. Where available, data on their selectivity against a broader panel of histone methyltransferases (HMTs) is also included. Most



of the listed inhibitors are S-adenosyl-L-methionine (SAM)-competitive inhibitors.[1][2][3][4][5] [6]

Inhibitor	EZH2 IC50/Ki (nM)	EZH1 IC50/Ki (nM)	Selectivity (EZH1/EZH2)	Selectivity against other HMTs	Reference(s
GSK343	4	240	60-fold	>1000-fold	[1][2][3][7]
Tazemetostat (EPZ-6438)	2.5 (Ki), 11 (IC50)	~87.5 (Ki)	35-fold	>4500-fold	[3][4][8]
GSK126	9.9	>1500	>150-fold	>1000-fold	[5][9]
EPZ005687	24 (Ki)	~1200	50-fold	>500-fold	[3][5]
EI1	15	~1350	~90-fold	>10,000-fold	[3][6]
CPI-1205	2	52	26-fold	Selective	[3][4]
UNC1999	2	45	22.5-fold	>1000-fold	[3][5]

Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme preparation). The data presented here are compiled from various sources for comparative purposes.

Experimental Methodologies

The determination of inhibitor selectivity is crucial for the validation of a chemical probe. The most common method for assessing the potency and selectivity of EZH2 inhibitors is a biochemical enzymatic assay.

In Vitro Histone Methyltransferase Assay (Radiometric)

This protocol describes a common method for measuring the enzymatic activity of the PRC2 complex and the inhibitory potential of compounds like **GSK343**.

1. Reagents and Materials:



- Enzyme: Purified, recombinant 5-member human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).
- Substrate: Histone H3 peptide (e.g., residues 21-44) or full-length nucleosomes.
- Cofactor: S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
- Inhibitors: GSK343 and other test compounds dissolved in DMSO.
- Assay Buffer: Typically contains Tris-HCl (pH 8.0), DTT, and BSA.
- Quench Solution: S-adenosyl-L-methionine (unlabeled, "cold" SAM) in a suitable buffer.
- Detection: Scintillation Proximity Assay (SPA) beads (e.g., PS-PEI Imaging Beads) or phosphocellulose paper and scintillation fluid.
- Plates: 384-well assay plates.
- Instrumentation: Liquid handler, microplate scintillation counter.

2. Assay Procedure:

- Compound Preparation: A serial dilution of the inhibitor is prepared in DMSO. A small volume (e.g., 100 nL) of each dilution is acoustically dispensed into the wells of a 384-well plate.
 Control wells receive DMSO only.
- Enzyme and Substrate Addition: The PRC2 enzyme and the histone substrate are diluted in assay buffer. An equal volume of this enzyme/substrate mix is added to each well of the assay plate.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of [3H]-SAM.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic methylation of the substrate.
- Reaction Quenching: The reaction is stopped by the addition of a quench solution containing a high concentration of unlabeled SAM.

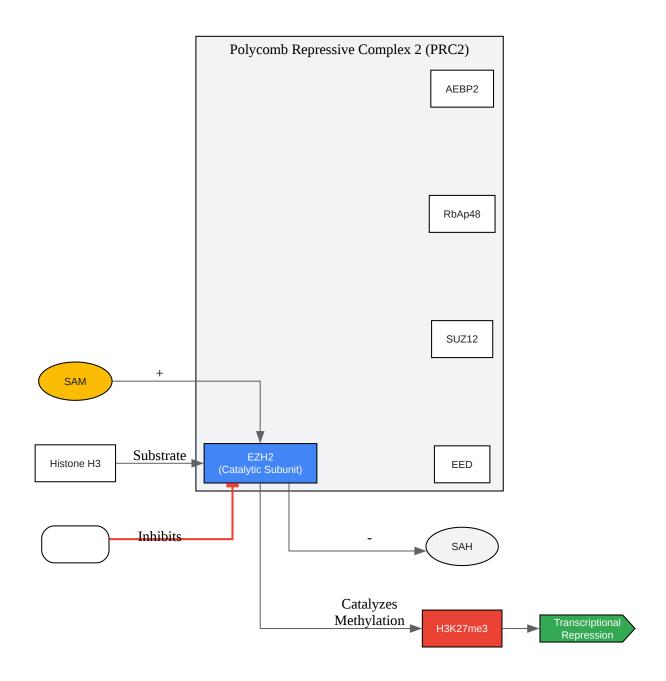


- Detection (SPA method): SPA beads are added to the quenched reaction. These beads
 capture the radiolabeled methylated substrate. The plate is incubated in the dark to allow the
 beads to settle and the signal to develop. The plate is then read in a microplate scintillation
 counter. The proximity of the radiolabel to the scintillant in the bead results in a light signal
 that is proportional to the enzyme activity.
- Data Analysis: The raw data (counts per minute) are normalized to the control wells (no inhibitor) to determine the percent inhibition for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.

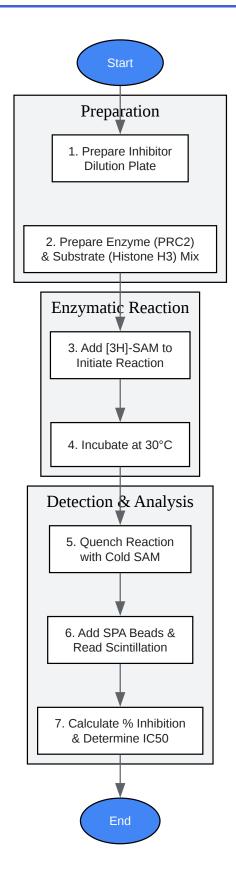
Visualizations: Signaling Pathway and Experimental Workflow

To further illustrate the context of EZH2 inhibition and the methods used for its characterization, the following diagrams are provided.









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